Fuscoside
Description
Overview of Vasopressin Receptor Antagonists in Research
Vasopressin receptor antagonists, often referred to as "vaptans," represent a class of drugs that target the effects of arginine vasopressin (AVP), also known as antidiuretic hormone. AVP plays a crucial role in regulating various physiological processes, including water balance, blood pressure, and hormone secretion, mediated through its interaction with specific G protein-coupled receptors: V1a, V1b (also called V3), and V2 receptors. nih.govresearchgate.netduke.edu The diverse roles of these receptors have made them targets of extensive research, leading to the development of numerous antagonists aimed at modulating AVP's effects in various pathological conditions. nih.govnih.gov Research into vasopressin receptor antagonists has explored their potential in treating conditions such as hyponatremia, heart failure, hypertension, and even certain psychiatric disorders. nih.govresearchgate.netduke.edupatsnap.com
Historical Context of OPC-21268 Discovery and Development
The development of non-peptide vasopressin receptor antagonists marked a significant advancement over earlier peptide-based compounds, which often faced limitations such as poor oral bioavailability and short biological half-lives. bioscientifica.com OPC-21268 emerged in the early 1990s as one of the pioneering orally effective, non-peptide antagonists. tocris.comnih.govresearchgate.net
OPC-21268 was identified as an orally effective, non-peptide antagonist of the vasopressin V1 receptor. tocris.comnih.govresearchgate.net This compound was shown to selectively antagonize binding to the V1 subtype of the vasopressin receptor in a competitive manner. nih.govresearchgate.net Its chemical name is N-[3-[4-[[4-(3,4-Dihydro-2-oxo-1(2H)quinolinyl)-1-piperidinyl]carbonyl]phenoxy]propyl]-acetamide. tocris.com
Early preclinical studies characterized OPC-21268 as a selective V1 receptor antagonist. In vitro studies demonstrated that OPC-21268 caused a concentration-dependent displacement of radioligands specific for the V1 receptor in rat liver and kidney membranes. nih.govbioscientifica.com The compound exhibited greater affinity for the rat V1 receptor compared to the human V1 receptor. tocris.comresearchgate.netnih.gov Specifically, reported Ki values for rat V1 were around 25 nM, while for human V1, they were significantly higher, around 8800 nM or 140 µM depending on the study. tocris.comresearchgate.netnih.gov OPC-21268 also demonstrated high selectivity for V1 receptors over V2 receptors, with approximately 1000-fold selectivity. tocris.com
In vivo studies in rats showed that OPC-21268 acted as a specific antagonist of arginine vasopressin (AVP)-induced vasoconstriction. nih.govresearchgate.net Oral administration in conscious rats also antagonized pressor responses to AVP. nih.govresearchgate.net Studies in spontaneously hypertensive rats (SHR) indicated that OPC-21268 could attenuate the development of hypertension. ahajournals.orgnih.govahajournals.orgnih.gov Research in mesangial cells suggested that OPC-21268's antagonistic effect was competitive and reversible. nih.gov
Detailed Research Findings: Binding Affinity
| Receptor Type | Species | Ki (nM) | Reference |
| V1 | Rat | 25 | tocris.com |
| V1 | Human | 8800 | tocris.com |
| V1a | Rat | 380 | nih.gov |
| V1a | Human | 140000 | nih.gov |
| V2 | - | >25000 | tocris.com |
| V2 | Rat | >100000 | nih.govbioscientifica.com |
Note: Ki values can vary between studies due to different experimental conditions.
Detailed Research Findings: In vitro Binding (IC50)
| Receptor Type | Tissue Source | IC50 (nM) | Reference |
| V1 | Rat Liver | 40 ± 3 | nih.govbioscientifica.com |
| V1 | Rat Kidney | 15 ± 2 | nih.govbioscientifica.com |
| V2 | Rat Renal Medulla | >100000 | nih.govbioscientifica.com |
| V1 | - | 400 | |
| V2 | - | 100000 |
Note: IC50 values represent the concentration required to displace 50% of specific binding.
Following promising preclinical results, OPC-21268 transitioned to clinical investigation. It was studied in humans to evaluate its effects as an orally effective vasopressin V1 receptor antagonist. tocris.com Studies in healthy subjects investigated its pharmacokinetics and pharmacologic effects. nih.gov OPC-21268 was also investigated in clinical trials for conditions such as heart failure and hypertension. ncats.io
Despite reaching Phase II clinical trials for indications like heart failure and hypertension, the clinical development of OPC-21268 was discontinued. ncats.io While the exact reasons for discontinuation can be multifaceted and may include strategic decisions or issues identified during clinical testing, specific details regarding the discontinuation of OPC-21268's development by Otsuka Pharmaceutical Co., Ltd. are not extensively detailed in the provided search results beyond the fact of its cessation. patsnap.comncats.io The discontinuation highlights the challenges inherent in the development of vasopressin receptor-targeted therapies. patsnap.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[4-[4-(2-oxo-3,4-dihydroquinolin-1-yl)piperidine-1-carbonyl]phenoxy]propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-19(30)27-15-4-18-33-23-10-7-21(8-11-23)26(32)28-16-13-22(14-17-28)29-24-6-3-2-5-20(24)9-12-25(29)31/h2-3,5-8,10-11,22H,4,9,12-18H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNUCNRMDYJBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927295 | |
| Record name | N-(3-{4-[4-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carbonyl]phenoxy}propyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131631-89-5 | |
| Record name | N-[3-[4-[[4-(3,4-Dihydro-2-oxo-1(2H)-quinolinyl)-1-piperidinyl]carbonyl]phenoxy]propyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131631-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | OPC 21268 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131631895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-{4-[4-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carbonyl]phenoxy}propyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPC-21268 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Receptor Pharmacology of Opc 21268
Targeting of Vasopressin Receptors
OPC-21268 primarily targets vasopressin receptors, which are G protein-coupled receptors mediating the diverse physiological effects of arginine vasopressin (AVP). These receptors are classified into subtypes, including V1a, V1b, and V2. nih.govresearchgate.netnih.gov OPC-21268 has been identified as a selective antagonist for the V1 receptor subtype. nih.gov
Vasopressin V1 Receptor Specificity
OPC-21268 demonstrates specificity for the vasopressin V1 receptor. nih.govfunakoshi.co.jp This specificity is a key aspect of its pharmacological profile, distinguishing it from compounds that may interact more broadly with other vasopressin receptor subtypes.
Research indicates that OPC-21268 exhibits significant selectivity for V1 receptors over V2 receptors. funakoshi.co.jp For instance, studies have shown a substantially higher concentration of OPC-21268 is required to displace binding at V2 receptors compared to V1 receptors. medchemexpress.comannualreviews.orgresearchgate.netbioscientifica.comahajournals.org This differential affinity highlights its preferential action on the V1 subtype.
Here is a table summarizing the selectivity data:
| Receptor Subtype | IC50 (µM) | Citation |
| V1 | 0.4 | medchemexpress.com |
| V2 | >100 | medchemexpress.comresearchgate.net |
A notable characteristic of OPC-21268 is the observed difference in its binding affinity for V1 receptors across species, specifically between rats and humans. tocris.comfunakoshi.co.jpnih.govnih.gov OPC-21268 displays a considerably greater affinity for the rat V1 receptor compared to the human V1 receptor. tocris.comfunakoshi.co.jpnih.gov
The following table presents representative Ki values illustrating this species difference:
| Species | Receptor Subtype | Ki (nM) | Citation |
| Rat | V1 | 25 | tocris.comfunakoshi.co.jp |
| Human | V1 | 8800 | tocris.comfunakoshi.co.jp |
| Rat | V1A | 57 | nih.gov |
| Human | V1A | 56000 | nih.gov |
Note: Different studies may report slightly varying Ki values depending on the experimental conditions.
The difference in affinity between rat and human V1 receptors for OPC-21268 is attributed to molecular variations in the receptor structure, particularly within the binding site. researchgate.netannualreviews.org Studies involving site-directed mutagenesis and molecular modeling have aimed to identify the specific amino acid residues responsible for this species selectivity. researchgate.netannualreviews.org The introduction of rat amino acids at certain positions in the human V1 receptor sequence has been shown to significantly alter the affinity for OPC-21268. annualreviews.org For example, mutations at positions such as 224, 310, 324, or 337 in the human V1 receptor have been implicated in influencing OPC-21268 binding. annualreviews.org Molecular models suggest that differences in the shape and chemical properties of the binding pocket, influenced by these residues, contribute to the differential interaction of OPC-21268 with rat and human receptors. researchgate.netannualreviews.orgresearchgate.net
Affinity for Rat vs. Human V1 Receptors
Interaction with Oxytocin (B344502) Receptors (OTR)
While primarily characterized as a V1 receptor antagonist, OPC-21268 has also been shown to interact with oxytocin receptors (OTR). nih.gov Studies investigating the effects of OPC-21268 on myometrial tissue from rats and humans have demonstrated that it can inhibit oxytocin-induced contractions and displace the binding of tritiated oxytocin to myometrial membranes in a dose-dependent manner. nih.gov This indicates that OPC-21268 possesses affinity for the oxytocin receptor, although its potency and selectivity profile relative to V1 receptors are important considerations. nih.govnih.govresearchgate.netscispace.com
Mechanism of Action at the V1 Receptor
OPC-21268 functions as a competitive antagonist at the vasopressin V1 receptor. nih.govbioscientifica.com This means that it binds to the same site on the receptor as the endogenous ligand, arginine vasopressin (AVP), thereby preventing AVP from binding and activating the receptor. By blocking AVP binding, OPC-21268 inhibits the downstream signaling pathways typically activated by V1 receptor stimulation. These pathways often involve the activation of phospholipase C and the subsequent mobilization of intracellular calcium, which in vascular smooth muscle cells leads to vasoconstriction. annualreviews.orgahajournals.orgahajournals.org OPC-21268 has been shown to block AVP-induced increases in intracellular calcium concentration in vascular smooth muscle cells. ahajournals.orgahajournals.org The compound selectively antagonizes binding to the V1 subtype in a competitive manner. nih.gov
Competitive Antagonism of Arginine Vasopressin (AVP) Binding
OPC-21268 functions as a selective inhibitor by binding to the V1A receptor, thereby obstructing the interaction with its natural ligand, AVP. scbt.com This binding is competitive and specific to the V1 subtype of the vasopressin receptor. nih.gov Studies in cultured rat vascular smooth muscle cells (VSMC) have shown that OPC-21268 blocks the binding of AVP to the receptor in a manner similar to the V1 structural antagonist d(CH2)5Tyr(Me)AVP. nih.gov Lineweaver-Burk analysis further supports that OPC-21268 is a competitive antagonist of the AVP V1 receptor. nih.gov
The affinity of OPC-21268 for AVP receptors exhibits species variability. It has a greater affinity for the rat V1R compared to the human V1R. annualreviews.orgnih.govcaymanchem.com In rat smooth muscle cells, the concentration required for 50% displacement of [3H]AVP (IC50) is 5 nM, while in rat hepatocytes, it is 400 nM. annualreviews.org The IC50 for V1 receptors in rat liver membranes is reported as 0.4 μM, and for kidney V1 receptors, it is 40 ± 3 nmol/l and 15 ± 2 nmol/l in different studies. caymanchem.combioscientifica.comunimelb.edu.au The affinity for rat V2 receptors is significantly weaker, with an IC50 > 10^-4 M or > 100 μM. annualreviews.orgcaymanchem.com For human V1R, the Ki is considerably lower at 8800 nM compared to 25 nM for rat V1R. annualreviews.orgcaymanchem.com
This species-related difference in affinity is attributed to variations in amino acid sequences between human and rat V1Rs, particularly at positions 224, 310, 324, and 337, which are presumed to modulate receptor affinity for nonpeptide compounds. annualreviews.orgnih.govcaymanchem.com Introducing rat amino acids at these positions in the human V1R sequence dramatically altered OPC-21268 affinity. annualreviews.orgnih.gov Computer modeling suggests that the hydrophobic part of OPC-21268 is deeply embedded in the transmembrane region of the receptor, while the polar part is located on the extracellular side. nih.gov
The following table summarizes the binding affinities of OPC-21268 for different AVP receptor subtypes and species:
| Receptor Subtype | Species | Assay Type | IC50 / Ki Value | Reference |
| V1 | Rat | [3H]AVP displacement | 5 nM (smooth muscle cells) | annualreviews.org |
| V1 | Rat | [3H]AVP displacement | 400 nM (hepatocytes) | annualreviews.org |
| V1 | Rat | Binding | 0.4 μM (liver membranes) | caymanchem.com |
| V1 | Rat | Binding | 40 ± 3 nmol/l (liver) | bioscientifica.comunimelb.edu.au |
| V1 | Rat | Binding | 15 ± 2 nmol/l (kidney) | bioscientifica.comunimelb.edu.au |
| V1 | Rat | Ki | 0.14 μM | |
| V1 | Rat | Ki | 25 nM | caymanchem.com |
| V2 | Rat | Binding | > 10^-4 M | annualreviews.org |
| V2 | Rat | Binding | > 100 μM | caymanchem.com |
| V1 | Human | Ki | 8800 nM | annualreviews.orgcaymanchem.com |
| V1A | Human | Binding | 209 ± 10 nM (USMC) | nih.gov |
Inhibition of AVP-Induced Signaling Pathways
By blocking AVP binding to the V1A receptor, OPC-21268 effectively halts the receptor's ability to trigger downstream signaling events. scbt.com Inhibition of the V1A receptor interferes with signaling cascades activated by AVP, including intracellular calcium mobilization and the regulation of intracellular second messengers. scbt.com
Intracellular Calcium Mobilization
AVP binding to V1 receptors typically leads to the mobilization of intracellular calcium. annualreviews.orgnih.govahajournals.org OPC-21268 has been shown to block exogenous AVP-induced calcium mobilization in rats. annualreviews.org In cultured rat vascular smooth muscle cells, preincubation with OPC-21268 inhibited AVP-induced mobilization of intracellular calcium in a dose-dependent manner. nih.gov Similarly, in cultured rabbit tracheal epithelium, OPC-21268 greatly attenuated the AVP-induced increase in intracellular calcium concentration. atsjournals.org This effect was not observed with a V2 receptor antagonist, suggesting the involvement of V1 receptors. atsjournals.org In guinea pig ventricular myocytes, OPC-21268 abolished the AVP-induced potentiation of unitary L-type Ca2+ channel current, indicating that this cardiac effect of AVP is mediated through V1 receptor stimulation. ahajournals.org
However, in inner medullary collecting duct (IMCD) cells, a V2 receptor antagonist (OPC31260), but not OPC-21268, inhibited the increase in intracellular calcium in response to AVP, suggesting that in these cells, AVP-induced calcium mobilization is primarily mediated by V2 receptors. nih.govphysiology.org
Modulation of Intracellular Second Messengers
V1 receptors are primarily coupled to the phosphoinositol signaling pathway, leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), with intracellular calcium acting as a key second messenger. researchgate.netbioscientifica.comresearchgate.net By antagonizing V1 receptors, OPC-21268 interferes with this pathway.
Studies have also investigated the effect of OPC-21268 on other signaling molecules. In dissociated supraoptic neurons, AVP stimulated PTHrP release and mRNA expression through V1a or V1b receptors, and this effect was suppressed by OPC-21268. oup.com This AVP-stimulated PTHrP release was associated with increased PKC activity but not cAMP generation in these neurons. oup.com In LLC-PK1 cells transfected with rV1aR, AVP significantly decreased rV2R promoter activity, and this effect was abolished by OPC-21268, suggesting a V1aR-mediated pathway influencing V2R expression. physiology.org
Protein Kinase C Cell-Signaling Pathway Interaction
The V1 receptor pathway involves the activation of phospholipase C, which leads to the production of DAG, a known activator of Protein Kinase C (PKC). nih.govresearchgate.net Research suggests that OPC-21268 interacts with signaling pathways involving PKC.
In rat aortic smooth muscle cells, AVP-induced inhibition of ATP-sensitive potassium (KATP) channels was suppressed by pretreatment with a PKC inhibitor, calphostin C. nih.gov This AVP-induced inhibition was eliminated by OPC-21268, but not by a V2 blocker, suggesting that AVP inhibits KATP channels via the V1 receptor-protein kinase C cell-signaling pathway, and OPC-21268 blocks this pathway. nih.gov In guinea pig ventricular myocytes, AVP-induced potentiation of L-type Ca2+ channel current was suppressed by a broad-spectrum kinase inhibitor, raising the possibility of PKC involvement in the signal transduction, which is consistent with the V1 receptor pathway. ahajournals.org Furthermore, in dissociated supraoptic neurons, AVP increased PKC activity, and the AVP-stimulated PTHrP release, which is inhibited by OPC-21268, was blocked by a PKC inhibitor. oup.com
Distinction from Peptide Antagonists in Receptor Interaction
OPC-21268, being a nonpeptide antagonist, exhibits distinct mechanisms of receptor interaction compared to peptide AVP antagonists. researchgate.netnih.gov Studies comparing OPC-21268 with the peptide V1 receptor antagonist d(CH2)5Tyr(Me)AVP in cultured rat mesangial cells revealed differences in their effects on AVP-stimulated calcium transients and [3H]AVP binding. nih.gov
While both antagonists inhibited AVP-stimulated calcium transients and [3H]AVP binding dose-dependently, their effects were quite different. nih.gov The inhibition of calcium transients by OPC-21268 was comparable whether it was added together with or prior to AVP. nih.gov In contrast, the inhibition by the peptide antagonist was greater when added prior to AVP. nih.gov Crucially, washing mesangial cells after OPC-21268 treatment completely restored AVP-stimulated calcium transients to control levels, whereas this was not observed after treatment with the peptide antagonist. nih.gov These findings indicate that the effect of OPC-21268 as a vasopressin antagonist appears to be competitive and reversible, while the effect of the peptide antagonist seems to be more irreversible in nature. nih.gov Molecular modeling studies also show different binding modes for peptide agonists and nonpeptide antagonists like OPC-21268 within the V1 receptor. researchgate.netresearchgate.net
Preclinical Research on Opc 21268: Animal Models and Physiological Systems
Cardiovascular System Research
Research has focused on the impact of OPC-21268 on blood pressure in various animal models of hypertension, suggesting a role for vasopressin V1 receptors in the regulation of blood pressure in these conditions ahajournals.orgnih.gov.
Effects on Hypertension Models
OPC-21268 has been studied in several established animal models of hypertension to understand its potential antihypertensive effects.
Spontaneously Hypertensive Rats (SHR) and Stroke-Prone SHR (SHRSP)
Spontaneously Hypertensive Rats (SHR) and Stroke-Prone SHR (SHRSP) are widely used models for studying genetic hypertension ahajournals.orgnih.gov. Studies have examined the effects of OPC-21268 on blood pressure in these models at different stages of hypertension development ahajournals.orgnih.gov.
Hypotensive Effects
In SHR, intravenous administration of OPC-21268 produced only slight hypotensive effects in aged rats (38 or 70 weeks old) where hypertension was fully established ahajournals.orgnih.gov.
In SHRSP, the hypotensive effects of OPC-21268 were more pronounced, particularly in the malignant phase of hypertension. In SHRSP aged 35 to 41 weeks, intravenous administration of OPC-21268 significantly decreased mean blood pressure in a dose-dependent manner ahajournals.orgnih.gov. At a dose of 3 mg/kg intravenously, OPC-21268 decreased mean blood pressure by 32.4 ± 7.9 mm Hg in SHRSP in the malignant phase ahajournals.orgnih.gov. Significant decreases in blood pressure were also observed in 25-week-old SHRSP, while no hypotensive effects were seen in younger rats at 15 weeks ahajournals.orgnih.gov. Plasma vasopressin concentrations were found to be increased in a more malignant phase of SHRSP at 45 weeks of age, suggesting a relationship between elevated plasma vasopressin levels and the acute blood pressure-lowering effect of OPC-21268 in this model ahajournals.orgnih.gov.
Data on Hypotensive Effects of OPC-21268 in SHR and SHRSP:
| Rat Strain | Age (weeks) | Hypertension Stage | Effect of IV OPC-21268 | Mean Blood Pressure Decrease (mm Hg) |
| SHR | 38, 70 | Established | Slight hypotension | Not specified as significant change |
| SHRSP | 15 | Young | No hypotensive effect | - |
| SHRSP | 25 | Developing | Significant decrease | Not specified quantitatively |
| SHRSP | 35-41 | Malignant | Significant decrease | 32.4 ± 7.9 (at 3 mg/kg) ahajournals.orgnih.gov |
Attenuation of Hypertension Development
Studies investigating the effect of OPC-21268 on the development of hypertension in SHR have yielded varied results. Short-term treatment with OPC-21268 in young SHR during the developmental phase of hypertension led to a persistent lowering of blood pressure into adulthood after treatment withdrawal in some studies nih.govahajournals.org. This suggests that the vasopressin system may be involved in the development of genetic hypertension nih.govahajournals.org. However, other studies in prehypertensive female SHR treated with OPC-21268 did not observe an effect on the future development of hypertension frontiersin.orgresearchgate.net.
Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertension in Rats
The deoxycorticosterone acetate (DOCA)-salt hypertension model in rats is a model of volume-dependent hypertension nih.gov. OPC-21268 has been studied in this model to assess the contribution of vasopressin to the maintenance of high blood pressure nih.gov.
Acute oral administration of OPC-21268 caused a significant reduction in mean arterial pressure in conscious DOCA-salt hypertensive rats . The maximal decrease averaged 24 ± 3 mm Hg, occurring approximately 2.5 ± 0.7 hours after dosing . Chronic treatment with OPC-21268 also led to a fall in blood pressure in DOCA-salt hypertension ahajournals.org.
Data on Hypotensive Effects of OPC-21268 in DOCA-Salt Rats:
| Administration Route | Treatment Duration | Effect on Mean Arterial Pressure | Average Maximal Decrease (mm Hg) | Time to Maximal Effect (hours) |
| Oral | Acute | Significant reduction | 24 ± 3 | 2.5 ± 0.7 |
| Oral | Chronic | Fall in blood pressure | Not specified quantitatively | - |
OPC-21268 also partially attenuated the increase in vascular media-lumen ratios and media cross-sectional areas observed in DOCA-salt rats, suggesting an effect on vascular remodeling in this model nih.gov.
Role of AVP in Maintenance of Hypertension
Studies in the DOCA-salt model support a role for arginine vasopressin (AVP) in the development and maintenance of high blood pressure ahajournals.org. Elevated plasma AVP levels and a fall in blood pressure with the administration of AVP antiserum or V1 receptor antagonists have been observed in this model . V1-vasopressin receptor antagonism with OPC-21268 attenuated DOCA-salt-induced increases in media-lumen ratio and expression of the preproET-1 gene, suggesting that V1-vasopressin receptor-mediated activation of the endothelin system contributes to vascular growth and blood pressure elevation in DOCA-salt hypertension ahajournals.org. These findings are consistent with abnormal vasopressin levels and function in this model ahajournals.org.
Chronic Treatment Effects
Chronic administration of OPC-21268 has been studied in animal models of hypertension and heart failure. In Dahl salt-sensitive hypertensive rats, chronic treatment with OPC-21268, a V1a receptor antagonist, ameliorated disease progression and was associated with protection against myocardial and renal damage, independent of effects on blood pressure. nih.gov In this model, chronic OPC-21268 treatment suppressed left ventricular hypertrophy and improved cardiac function. nih.gov Improvements were also observed in myocardial histological changes, creatinine (B1669602) clearance, urinary albumin excretion, and renal histopathologic damage. nih.gov
In the deoxycorticosterone acetate (DOCA)-salt rat model of hypertension, chronic oral administration of OPC-21268 (30 mg/kg twice daily for 7 days) significantly reduced systolic blood pressure. Chronic treatment with OPC-21268 in this model did not significantly affect body weight, plasma osmolality, or plasma AVP concentration compared to vehicle-treated groups.
However, in a rat model of heart failure induced by an aortocaval fistula (AVF), chronic treatment with OPC-21268 (100 mg/kg/day) for 4 weeks did not alter hemodynamics, organ weights, or hormone concentrations. nih.gov This suggests that in this specific heart failure model, vasopressin did not primarily contribute to the maintenance of systemic hemodynamics through the V1 receptor. nih.gov
Impact on Cardiac Function
OPC-21268 has demonstrated effects on cardiac function in preclinical models, particularly in the context of heart failure.
Congestive Heart Failure Models (e.g., Conscious Dogs)
In conscious dogs with congestive heart failure induced by rapid right ventricular pacing, oral administration of the selective AVP V1 receptor antagonist OPC-21268 significantly increased cardiac output and improved renal function. physiology.orgnih.gov These effects were observed without significant changes in serum electrolytes and hormones. physiology.orgnih.gov Rapid right ventricular pacing in this model led to a significant increase in plasma AVP concentration. physiology.orgnih.gov The findings suggest that AVP plays a significant role in elevating vascular tone through V1 receptors in this heart failure model. physiology.org
Influence on Cardiac Output and Blood Pressure
In conscious dogs with pacing-induced congestive heart failure, oral administration of OPC-21268 significantly increased cardiac output and reduced total peripheral resistances and mean arterial blood pressure. annualreviews.org
In spontaneously hypertensive rats (SHR) and stroke-prone SHR (SHRSP), intravenous administration of OPC-21268 caused a significant and dose-dependent decrease in blood pressure, particularly in SHRSP in the malignant phase. ahajournals.org In the malignant state of SHRSP (35 to 41 weeks), OPC-21268 significantly decreased mean blood pressure by 32.4 ± 7.9 mm Hg at 3 mg/kg IV, and this decrease was dose-dependent. ahajournals.org This suggests that AVP contributes to the maintenance of high blood pressure in the malignant phase of SHRSP. ahajournals.org
In the DOCA-salt rat model of hypertension, acute oral administration of OPC-21268 (30 mg/kg) significantly reduced mean intra-arterial pressure, with an average maximal decrease of 24 ± 3 mm Hg.
However, in healthy male human volunteers, oral doses of OPC-21268 (10 to 600 mg) did not alter baseline arterial pressure, forearm vascular resistance, or heart rate. ahajournals.orgnih.gov
Vascular Smooth Muscle Cell Studies
Studies on vascular smooth muscle cells have elucidated the mechanisms by which OPC-21268 exerts its effects.
AVP-Induced Vasoconstriction Inhibition
OPC-21268 acts as a specific antagonist of arginine vasopressin (AVP)-induced vasoconstriction. nih.gov In vivo studies in conscious rats demonstrated that oral administration of OPC-21268 inhibited vasoconstriction induced by exogenous AVP in a dose- and time-dependent manner. ahajournals.orgmedchemexpress.com The effect of a 30 mg/kg oral dose lasted for more than 8 hours. ahajournals.orgmedchemexpress.com The 50% inhibition dose (ID50) for AVP-induced vasoconstriction was estimated to be 2 mg/kg in rats. ahajournals.org Studies in spinally-anesthetized dogs also showed that intravenous administration of OPC-21268 produced a dose-dependent rightward parallel shift of the dose-response curves for AVP, suggesting it acts as a V1-AVP-receptor antagonist in peripheral resistance vessels in dogs, similar to rats. jst.go.jp
In cultured rat vascular smooth muscle cells (VSMC), OPC-21268 inhibited AVP-induced mobilization of intracellular calcium ([Ca2+]i) in a dose-dependent manner, but did not affect angiotensin II-induced [Ca2+]i mobilization. nih.gov Receptor binding studies confirmed that OPC-21268 blocks the binding of AVP to the V1 receptor in VSMC in a competitive manner. nih.gov
In human forearm vessels, oral OPC-21268 effectively and specifically antagonized V1 receptor-mediated vasoconstriction induced by intra-arterially infused AVP. ahajournals.orgnih.gov OPC-21268 decreased vasoconstrictor responses to lower doses of AVP and augmented vasodilator responses to a higher dose, while not affecting vasoconstriction induced by phenylephrine (B352888). ahajournals.orgnih.gov
Renal Hemodynamics and Function
Studies in rats have characterized the in vitro and in vivo binding of OPC-21268 to vasopressin receptors in the kidney. OPC-21268 demonstrated concentration-dependent displacement of a selective V1 receptor antagonist radioligand in rat kidney medulla membranes. The concentration required to displace 50% of specific vasopressin binding (IC₅₀) was reported as 15 ± 2 nmol/l for kidney V1 receptors. bioscientifica.com The compound showed little effect on the binding of a selective V2 antagonist radioligand in renal medulla membranes, with an IC₅₀ greater than 0.1 mmol/l, indicating selectivity for V1 receptors over V2 receptors. bioscientifica.com
In conscious dogs with congestive heart failure, the combined administration of OPC-21268 and OPC-31260, a V2 receptor antagonist, showed additive renal and metabolic responses. researchgate.net These results suggested that vasopressin plays a significant role in retaining free water through V2 receptors in this heart failure model, while also influencing vascular tone through V1 receptors. researchgate.net
Research in a rodent model of polycystic kidney disease (LPK rats) investigated the effects of systemic OPC-21268 on the pressor response induced by Angiotensin II microinjection in the hypothalamic paraventricular nucleus (PVN). Systemic administration of OPC-21268, a competitive V1A receptor antagonist, blocked the Angiotensin II pressor effect. nih.govkarger.com This finding suggests that upregulated Angiotensin II type 1 receptor (AT1R) expression in the PVN sensitizes neuroendocrine release of vasopressin, and V1A receptor antagonism by OPC-21268 can counteract the resulting pressor response in this model. nih.govkarger.com
Neurological and Central Nervous System Research
OPC-21268 has been investigated for its effects within the central nervous system, particularly concerning brain edema, circadian rhythms, neuroendocrine responses, and behavior.
Brain Edema Treatment in Rats
The effects of orally administered OPC-21268 on cold-induced vasogenic brain edema have been examined in rats. Cold brain injury was induced, and treatment with OPC-21268 or saline was initiated one hour later and continued for 24 hours. nih.govnih.gov
Compared to the saline-treated group, treatment with OPC-21268 significantly reduced brain water content in both hemispheres at dosages of 200 and 300 mg/kg. nih.govnih.gov Swelling of the traumatized hemispheres was also significantly reduced at these dosages. nih.gov Brain tissue sodium content was significantly reduced at the 300 mg/kg dosage. nih.gov
Quantitative evaluation using Evans blue permeability showed that blood-brain barrier permeability was significantly decreased in a dose-dependent manner following OPC-21268 treatment compared to the saline group. nih.govnih.gov These results indicate that OPC-21268 exerts a protective effect in areas with significant blood-brain barrier breakdown and is effective in treating cold-induced vasogenic brain edema in rats. nih.govnih.gov
Table 1: Effects of OPC-21268 on Brain Edema Parameters in Rats (vs. Saline Control)
| Parameter | Dosage (mg/kg) | Effect on Lesioned Hemisphere | Effect on Contralateral Hemisphere | Significance (vs. Saline) | Source |
| Brain Water Content | 200, 300 | Reduced | Reduced | P<0.01 | nih.govnih.gov |
| Hemispheric Swelling | 200, 300 | Reduced | Not specified | P<0.05 | nih.gov |
| Brain Tissue Sodium Content | 300 | Reduced | Not specified | P<0.05 | nih.gov |
| Blood-Brain Barrier Permeability (Evans Blue) | 100, 200, 300 | Decreased (dose-dependent) | Decreased (dose-dependent) | P<0.01 | nih.govnih.gov |
Modulation of Circadian Clock Function
OPC-21268, referred to as AVPx as a V1a antagonist, has been utilized in studies investigating the mammalian circadian timing system, particularly in the suprachiasmatic nucleus (SCN) of mice. pnas.org Research exploring the role of arginine vasopressin (AVP) as a mediator of Cryptochrome-dependent circuit-level timekeeping in the SCN used a mixture of AVP-receptor antagonists, including OPC-21268 (V1a antagonist) and SSR 149415 (V1b antagonist). pnas.org
AVP-receptor blockade with this mixture was shown to lengthen the period of circadian rhythms in wild-type SCN slices ex vivo, with the effect being reversed upon washout. pnas.org This suggests that AVP signaling via V1 receptors plays a role in modulating the period of the circadian clock in the SCN. pnas.org The study found that this AVP-receptor blockade did not significantly affect the amplitude ratio or the relative amplitude error of the circadian rhythm, allowing for the investigation of its effects on the induction of the molecular clock in Cryptochrome-deficient SCN. pnas.org
Neuroendocrine Responses
Preclinical studies involving AVPR1A antagonists, including OPC-21268, have indicated effects on neuroendocrine responses in animal models. patsnap.com These effects can include the normalization of stress hormone release. patsnap.com
In a rodent model of polycystic kidney disease, systemic administration of OPC-21268 was used to investigate the role of V1A receptors in mediating the pressor response to Angiotensin II microinjected into the paraventricular nucleus (PVN) of the hypothalamus. nih.govkarger.com This research demonstrated that OPC-21268 blocked the Angiotensin II-induced pressor effect, suggesting that upregulated AT1R expression in the PVN sensitizes neuroendocrine release of vasopressin, contributing to elevated vasopressin levels in this disease model. nih.govkarger.com This highlights a central mechanism involving vasopressin V1A receptors in the neuroendocrine regulation of blood pressure in this context. nih.govkarger.com
Social and Stress-Related Behavior Modulation
Preclinical research utilizing AVPR1A antagonists has explored their potential in modulating social and stress-related behaviors in animal models. patsnap.com These studies have demonstrated effects such as decreased aggressive behavior and reduced anxiety. patsnap.com The findings suggest that blocking AVPR1A in the brain could potentially reduce aggressive behaviors and improve social recognition in animal models. patsnap.com This has led to the proposal that AVPR1A antagonists may have therapeutic potential in conditions characterized by social dysfunction. patsnap.com
Reproductive System Research
OPC-21268 has been used in studies investigating vasopressin receptor expression and function within the reproductive system. In one study, pregnant ewes were administered OPC-21268 orally to examine its effects on the placenta. oup.com The study investigated the expression and potential function of the vasopressin V1a receptor in the maternal stroma of the placenta. oup.com
Treatment with OPC-21268 in pregnant ewes resulted in a significant increase in both allantoic and amniotic fluid volume compared to saline-treated control animals. oup.com Additionally, a significant increase in phosphate (B84403) concentration was observed in the allantoic fluid of the OPC-21268 treatment group. oup.com These findings suggest a role for vasopressin V1a receptors in regulating fluid dynamics within the fetal membranes in sheep.
Table 2: Effects of OPC-21268 on Fetal Fluid Parameters in Pregnant Ewes (vs. Saline Control)
| Parameter | Treatment | Fluid Volume (mL) | Phosphate Concentration (mmol/L) | Significance (vs. Saline) | Source |
| Allantoic Fluid | OPC-21268 | Increased | Increased | Significant | oup.com |
| Allantoic Fluid | Saline | Control | Control | - | oup.com |
| Amniotic Fluid | OPC-21268 | Increased | Not specified | Significant | oup.com |
| Amniotic Fluid | Saline | Control | Not specified | - | oup.com |
Inhibition of Myometrial Contractions
Preclinical studies utilizing animal models have investigated the effects of OPC-21268 on myometrial contractions. Research indicates that OPC-21268, identified as a non-peptide vasopressin V1 receptor antagonist, demonstrates inhibitory effects on uterine contractions induced by oxytocin (B344502) and vasopressin in rats. nih.gov Studies using myometrial strips from rats showed that OPC-21268 inhibited contractions stimulated by both oxytocin and vasopressin. nih.gov Furthermore, intravenous administration of OPC-21268 in rats was also shown to inhibit uterine contractions caused by oxytocin infusion. nih.gov
Investigations into the mechanism of action revealed that OPC-21268 inhibited the specific receptor binding of tritiated oxytocin and vasopressin in a dose-dependent and reversible manner when incubated with purified plasma membranes from rat myometrial tissue. nih.gov
While primarily characterized as a vasopressin V1 receptor antagonist, some research also explored its interaction with oxytocin receptors. One study noted that OPC-21268 exhibited moderate affinity for oxytocin receptors in human uterine smooth muscle cells, with a Ki value of 209 ± 10 nM, although this affinity was lower than that of selective oxytocin receptor antagonists like L-371257 and atosiban. nih.gov Another study also indicated that OPC-21268, initially designed as a V1a R antagonist in rats, demonstrated selective ligand properties for human OTR. researchgate.net
The inhibitory effects on myometrial contractility observed in these preclinical animal models highlight the potential of OPC-21268 to influence uterine muscle activity.
Detailed Research Findings:
Studies have shown that OPC-21268 can inhibit contractions in isolated myometrial tissues and in vivo in rats. nih.gov The inhibition of contractions induced by both oxytocin and vasopressin suggests that OPC-21268 may interfere with pathways mediated by these hormones in the myometrium. nih.gov The dose-dependent inhibition of receptor binding in myometrial membranes further supports a direct interaction with hormone receptors involved in regulating uterine contractility. nih.gov
While specific quantitative data tables detailing the extent of myometrial inhibition by OPC-21268 across different doses or animal models were not extensively available in the provided snippets, the research consistently reports an inhibitory effect on induced contractions in rat myometrium. nih.gov
Data Table:
Based on the available information focusing specifically on OPC-21268's effect on myometrial contractions in animal models, a detailed quantitative data table with specific values across different doses and contraction parameters is not feasible from the provided text. However, the key finding regarding its inhibitory action can be summarized qualitatively.
Clinical Research and Human Studies of Opc 21268
Pharmacokinetic Profile in Humans
Studies in healthy human subjects have characterized the pharmacokinetic properties of orally administered OPC-21268 nih.gov.
Oral Bioavailability and Half-Life
OPC-21268 has been demonstrated to be effective after oral administration in humans ahajournals.org. Following single oral doses in normal subjects, the mean time to reach maximum plasma concentration (tmax) of OPC-21268 ranges from 0.5 to 1.5 hours oup.comoup.com. The plasma concentration decline follows a monoexponential or biexponential pattern nih.gov. The mean plasma half-life (t1/2) exhibits an alpha phase ranging from 1.31 ± 0.11 to 1.78 ± 0.15 hours and a beta phase ranging from 4.31 ± 0.28 to 6.28 ± 0.59 hours after single oral doses nih.gov.
Table 1: Pharmacokinetic Parameters of Oral OPC-21268 (Single Dose in Healthy Subjects)
| Parameter | Value Range (Mean ± SEM) | Notes | Source |
| Tmax | 0.5 - 1.5 hours | After single oral administration | oup.comoup.com |
| Plasma Half-Life (alpha phase) | 1.31 - 1.78 hours | Following single oral doses | nih.gov |
| Plasma Half-Life (beta phase) | 4.31 - 6.28 hours | Following single oral doses | nih.gov |
Plasma Concentration and Dose Proportionality
Plasma concentrations of OPC-21268 have been measured in human studies. For instance, in one study, the plasma concentration of OPC-21268 at 50 mg was reported as 1.1 and 2.0 µg/kg 1 hour after administration . The mean plasma concentration of OPC-21268 before drug infusion and at the end of the first and second drug infusions in a study involving 50, 100, and 200 mg doses was reported as 2.3 ± 0.3, 3.7 ± 0.7, and 3.6 ± 0.9 µ g/min , respectively, showing stability during the study period . In healthy subjects receiving single oral doses ranging from 10 to 600 mg, the area under the plasma concentration-time curve (AUC0-infinity) and the maximum plasma concentration (Cmax) were found to be proportional to the administered dose nih.gov.
Pharmacodynamic Effects in Humans
The pharmacodynamic effects of OPC-21268 in humans have primarily focused on its antagonistic activity at the vasopressin V1 receptor and its impact on cardiovascular parameters ahajournals.orgoup.com.
Antagonism of AVP-Induced Vasoconstriction in Forearm Vessels
Oral administration of OPC-21268 effectively and specifically antagonizes V1 receptor-mediated vasoconstriction in human forearm resistance vessels ahajournals.orgnih.gov. Studies involving intra-arterial infusion of arginine vasopressin (AVP) demonstrated that OPC-21268 decreased vasoconstrictor responses to lower doses of AVP (0.02 and 0.09 ng/kg/min) and augmented vasodilator responses to a higher dose (1.2 ng/kg/min) ahajournals.orgnih.gov. This effect was specific to AVP, as OPC-21268 did not alter vasoconstriction induced by intra-arterial phenylephrine (B352888) ahajournals.orgnih.gov. Oral doses of 50 mg, 100 mg, and 200 mg were used in these investigations ahajournals.orgnih.gov. Specifically, 100 mg of OPC-21268 was found to be effective in antagonizing the forearm vasoconstrictor effects of AVP in humans ahajournals.org.
Effects on Resting Arterial Pressure and Heart Rate
Oral administration of OPC-21268 generally does not significantly alter resting arterial pressure or heart rate in human subjects ahajournals.orgoup.comoup.comnih.gov. In studies involving doses of 50 mg, 100 mg, and 200 mg, no significant changes in resting arterial pressure, forearm vascular resistance, or heart rate were observed after oral administration ahajournals.orgnih.gov. Similarly, administration of 100 mg of OPC-21268 did not significantly change blood pressure or heart rate in hypertensive patients on regular, high, or low salt diets oup.comoup.com.
Baroreflex Control of Heart Rate
The effects of OPC-21268 on the baroreflex control of heart rate have been examined in hypertensive patients oup.comoup.com. Following oral administration of 100 mg of OPC-21268, the baroreflex sensitivity was not significantly different compared to placebo oup.comoup.com. OPC-21268 did not affect the reflex bradycardia induced by intravenous methoxamine (B1676408) or the baseline blood pressure or heart rate in these patients oup.comoup.com. These results suggest that vasopressin may not play a significant role in the baroreceptor reflex under normal conditions in hypertensive patients oup.comoup.com.
Table 2: Summary of Key Pharmacodynamic Effects of Oral OPC-21268 in Humans
| Pharmacodynamic Effect | Observation | Source |
| Antagonism of AVP-Induced Vasoconstriction | Attenuated vasoconstriction at lower AVP doses, augmented vasodilation at higher AVP doses in forearm vessels. Specific to AVP. | ahajournals.orgnih.gov |
| Effect on Resting Arterial Pressure | Generally no significant change observed. | ahajournals.orgoup.comoup.comnih.gov |
| Effect on Resting Heart Rate | Generally no significant change observed. | ahajournals.orgoup.comoup.comnih.gov |
| Effect on Baroreflex Sensitivity | No significant change observed in hypertensive patients. | oup.comoup.com |
Comparison with Other Vasopressin Antagonists (e.g., SR49059)
Comparisons between OPC-21268 and other nonpeptide vasopressin V1a antagonists, such as SR49059 (Relcovaptan), have highlighted differences in their receptor binding affinities, particularly between rat and human V1a receptors. nih.govphysiology.orgnih.gov Studies have shown that OPC-21268 exhibits a significantly higher affinity for the rat V1 receptor compared to the human V1 receptor. tocris.comnih.gov Specifically, the Ki values for rat and human V1 receptors were reported as 25 nM and 8800 nM, respectively, for OPC-21268. tocris.com In contrast, SR49059 has shown only slight species differences between rat and human V1a receptors, with Ki values of 0.63 +/- 0.13 nM and 2.95 +/- 0.64 nM in rat and human liver membranes, respectively. nih.gov
In functional studies using cultured human aortic vascular smooth muscle cells, SR49059 was found to be significantly more potent than OPC-21268 in inhibiting vasopressin-evoked calcium increase and mitogenic effects. physiology.org OPC-21268 was reported to be more than two orders of magnitude less potent than SR49059 in these models. physiology.org Another study comparing OPC-21268, SR49059, and YM087 in neonatal rat cardiomyocytes found YM087 to be approximately 20 times more potent than OPC-21268 in terms of V1a receptor affinity. oup.com
These comparisons suggest that while both are nonpeptide V1a antagonists, there are notable differences in their pharmacological profiles, particularly regarding their potency and species selectivity.
Therapeutic Investigations in Human Conditions
OPC-21268 has been investigated for its potential therapeutic use in human conditions where vasopressin is believed to play a pathophysiological role, primarily hypertension and congestive heart failure. ncats.io
Hypertension
Clinical research explored the effects of OPC-21268 in patients with hypertension. ncats.io
Studies in patients with mild essential hypertension investigated the role of vasopressin and the effects of oral administration of OPC-21268. oup.comnih.gov In one study, plasma vasopressin levels were found to be similar between hypertensive and normotensive subjects, and OPC-21268 did not produce significant changes in blood pressure or heart rate in hypertensive patients, regardless of dietary sodium intake. oup.comnih.gov This suggested that vasopressin might not play a significant role in mild essential hypertension through its V1 receptor action. oup.comnih.gov
While direct clinical trial data on OPC-21268 specifically in human malignant hypertension is limited in the provided search results, animal studies using stroke-prone spontaneously hypertensive rats (SHRSP), considered a model for malignant hypertension, showed that OPC-21268 produced significant hypotensive effects in the malignant phase of hypertension in these rats. ahajournals.orgahajournals.org This effect was dose-dependent and correlated with elevated plasma vasopressin concentrations observed in the more malignant phase of SHRSP. ahajournals.orgahajournals.org These animal findings suggested a potential role for vasopressin through V1 receptors in maintaining high blood pressure in this severe form of hypertension and indicated that OPC-21268 might be therapeutically useful in some types of hypertension. ahajournals.orgahajournals.org
Essential Hypertension
Congestive Heart Failure
OPC-21268 was also investigated for its effects in congestive heart failure. ncats.io Studies in conscious dogs with congestive heart failure explored the effects of oral administration of OPC-21268 and another vasopressin receptor antagonist, OPC-31260. tandfonline.comccjm.orgoup.com These studies contributed to the understanding of the potential benefits of vasopressin receptor antagonism in heart failure. ccjm.organnualreviews.org OPC-21268, being an orally active nonpeptide V1 receptor antagonist, was shown to lower blood pressure in a patient with congestive heart failure and in spontaneously hypertensive rats. ncats.io
Comparative and Future Research Directions
Comparison with Other Vasopressin Receptor Antagonists
The vasopressin system involves different receptor subtypes, and antagonists targeting these receptors have distinct pharmacological profiles and potential applications. OPC-21268, as a V1a antagonist, differs from antagonists targeting the V1b and V2 receptors.
Distinctions between V1a, V1b, and V2 Antagonists
Arginine vasopressin (AVP) mediates its effects through three main receptor subtypes: V1a, V1b, and V2. These receptors are located in different tissues and mediate distinct physiological responses. V1a receptors are primarily found in vascular smooth muscle, mediating vasoconstriction, and also in the central nervous system, where they are involved in social behavior and stress responses. researchgate.net V1b receptors are mainly located in the anterior pituitary and are involved in ACTH release. wikipedia.org V2 receptors are predominantly found in the renal collecting ducts, where they regulate water reabsorption and thus urine concentration. oup.com
Antagonists targeting these different receptors therefore have varied effects. V1a antagonists like OPC-21268 and relcovaptan (B1679262) (SR49059) block the effects of AVP on V1a receptors. wikipedia.orgnih.gov V2 antagonists, such as tolvaptan (B1682983) (OPC-41061), lixivaptan (B1674903) (VPA-985), and satavaptan (B1662539) (SR121463A), inhibit water reabsorption in the kidney, leading to increased free water excretion, a process known as aquaresis. oup.comnih.govwikipedia.orgwikipedia.orgnih.gov V1b antagonists, like nelivaptan (B1678018) (SSR-149415) and brezivaptan, target V1b receptors and have been investigated for conditions like anxiety and depression. wikipedia.orgwikipedia.org
Some antagonists exhibit dual or mixed activity. Conivaptan (YM-087), for instance, is a non-peptide antagonist with high affinity for both V1a and V2 receptors. wikipedia.orgontosight.aiwikidata.orgnih.govahajournals.org
OPC-21268 has demonstrated a higher affinity for the rat V1a receptor compared to the human V1a receptor. researchgate.net It also exhibits significantly higher selectivity for V1 receptors over V2 receptors, reported to be over 1000-fold selective for V1 over V2 receptors. In studies comparing OPC-21268 and the V2 antagonist OPC-31260, OPC-21268 showed an ID50 of 0.30 µmol/L for inhibiting the negative inotropic effect of AVP in isolated dog heart preparations, while the concentration required to displace 50% of specific AVP binding was 0.4 µM for V1 receptors and >100 µM for V2 receptors. researchgate.netnih.gov In contrast, OPC-31260 had an ID50 of 0.084 µmol/L on the inotropic effect and displaced AVP binding with a concentration of 0.01 µM for V2 receptors and 1 µM for V1 receptors. researchgate.netnih.gov
Advantages of Non-peptide Antagonists
Non-peptide vasopressin receptor antagonists, including OPC-21268, offer several advantages over their peptide counterparts. oup.combioscientifica.comresearchgate.net Peptide antagonists are typically limited to parenteral administration due to poor oral bioavailability and rapid degradation. oup.combioscientifica.com Non-peptide antagonists, however, are generally orally bioavailable, allowing for more convenient administration. oup.comnih.govbioscientifica.com They also tend to have a longer half-life compared to most peptides. oup.combioscientifica.com The development of orally active, selective non-peptide antagonists has been a significant advancement in the potential therapeutic targeting of the vasopressin system. oup.comnih.gov
Synergistic Therapeutic Strategies
Given the multifaceted roles of vasopressin mediated by its different receptor subtypes, research has explored the potential for synergistic therapeutic strategies involving OPC-21268 in combination with other agents.
Combination with V2 Receptor Antagonists
Combining a V1a receptor antagonist like OPC-21268 with a V2 receptor antagonist has been investigated, particularly in the context of conditions like heart failure. Studies in experimental models of congestive heart failure in dogs have shown that the combined administration of a V1a antagonist (OPC-21268) and a V2 antagonist (OPC-31260) resulted in supra-additive hemodynamic responses compared to either antagonist alone. nih.gov This included a more pronounced decrease in mean arterial pressure and a greater increase in cardiac output. nih.gov These findings suggest that simultaneously blocking both V1a and V2 receptors could offer enhanced benefits in certain cardiovascular conditions, addressing both the vasoconstrictive effects mediated by V1a receptors and the water retention effects mediated by V2 receptors. nih.gov
Emerging Research Areas
While the provided search results highlight the established understanding of OPC-21268 as a V1a antagonist and its role in early comparative studies, emerging research areas would likely focus on exploring its potential in conditions where V1a receptor activity is implicated beyond its traditional cardiovascular effects. This could include further investigation into its effects in the central nervous system, given the role of V1a receptors in behavior and neurological disorders. The development of new, highly selective, and brain-penetrant V1a antagonists has been a focus for exploring their potential in psychiatric disorders such as anxiety, depression, and PTSD. researchgate.net Although OPC-21268's brain penetration is not explicitly detailed in the provided snippets, the broader interest in centrally active V1a antagonists suggests this as a potential avenue for compounds like OPC-21268 or its derivatives.
Role in Prehypertensive Water Dysregulation
Studies in spontaneously hypertensive rats (SHR) have investigated the involvement of vasopressin V1 and V2 receptors in the development of hypertension and associated water dysregulation. Research indicates that young prehypertensive SHR exhibit reduced daily urine output, elevated urine osmolarity, and increased expression of certain kidney transporters, suggesting increased sensitivity to antidiuretic hormone (ADH), also known as vasopressin. researchgate.netnih.gov
Experimental interventions using vasopressin receptor antagonists in SHR have yielded varying results regarding the impact on hypertension development. One study treated prehypertensive female SHR with either the V1 antagonist OPC-21268 or the V2 antagonist OPC-41061. In this specific study, treatment with OPC-41061 delayed the development of hypertension, while OPC-21268 treatment did not show this effect. researchgate.netnih.gov This contrasts with earlier reports suggesting that OPC-21268 treatment in young male and female SHR from 6 to 10 weeks of age was able to decrease blood pressure, with some persistence of hypotensive effects even after drug withdrawal. zhanggroup.orgcenmed.comwikipedia.org However, administering OPC-21268 to older, already hypertensive SHR did not lead to hypotensive effects in that particular study. cenmed.com
The precise role of V1a receptor antagonism by compounds like OPC-21268 in attenuating hypertension during the prehypertensive phase remains an area of investigation, with some evidence suggesting a potential influence on renovascular resistance and medullary blood flow through the antagonism of AVP-induced vasoconstriction. wikipedia.org
Modulation of Circadian Rhythms
Vasopressin signaling, particularly through V1a and V1b receptors, plays a significant role in the regulation of circadian rhythms, primarily within the suprachiasmatic nucleus (SCN), the brain's master circadian clock. vrachi.namectdbase.org Studies utilizing V1a receptor antagonists have provided insights into this role.
Pharmacological blockade of V1a and V1b receptors in the SCN of wild-type mice has been shown to accelerate recovery from simulated jet lag, highlighting vasopressin signaling as a potential therapeutic target for circadian rhythm misalignment. In in vitro experiments using SCN slices, a mixture of AVP-receptor antagonists, including OPC-21268 and SSR 149415 (a V1b antagonist), was used to test the role of AVP as a mediator of circuit-level timekeeping. This blockade lengthened the period of wild-type SCN rhythms, an effect that was reversed upon washout of the antagonists. While genetic deletion of the V1a receptor in mice can affect the circadian rhythmicity of locomotor activities, the oscillation of core clock genes may remain normal. ctdbase.org These findings suggest that V1a receptor activity contributes to the precise timing and synchronization of circadian rhythms within the SCN.
Neuropsychiatric Applications of V1a Antagonists
Arginine vasopressin (AVP) and its V1a receptor are implicated in the regulation of social and emotional behavior, making V1a antagonists a subject of interest for potential neuropsychiatric applications. Preclinical and clinical evidence suggests that dysregulated vasopressinergic signaling in the central nervous system may contribute to conditions such as anxiety, depression, and post-traumatic stress disorder.
V1a receptor antagonists have been explored for their potential anxiolytic, antidepressant, and anti-aggression effects. While OPC-21268 was an early V1a-selective antagonist, its development for potential neuropsychiatric uses was discontinued. However, the research into other selective, brain-penetrant V1a antagonists continues, with newer compounds being investigated for their ability to modulate social and stress-related behaviors and potentially normalize hypothalamus-pituitary-adrenal (HPA) axis activity.
Rescue of Misfolded Vasopressin Receptors
Pharmacological chaperones are small molecules that can assist the proper folding and trafficking of misfolded proteins, including G protein-coupled receptors (GPCRs). Misfolded receptor mutants can be retained within the endoplasmic reticulum by cellular quality control systems, preventing them from reaching the cell surface where they would normally function.
Nonpeptide vasopressin receptor antagonists have demonstrated the ability to act as pharmacological chaperones for misfolded vasopressin receptors, particularly mutations in the V2 receptor (AVPR2) that cause X-linked nephrogenic diabetes insipidus (NDI). OPC-21268 has been identified as one such pharmacological chaperone capable of binding to and rescuing misfolded AVPR2 mutants from the ER, thereby facilitating their transport to the cell surface and restoring function.
Studies comparing the rescue potential of different pharmacological chaperones, including OPC-21268, OPC-41061, and OPC-31260, on various AVPR2 mutants have shown varying degrees of effectiveness depending on the specific mutation. For example, some mutants showed increased cell surface expression after treatment with OPC-41061 and OPC-31260, while others, such as R68W and ΔR67-G69, showed increased surface expression with all three compounds, including OPC-21268. Functional analysis measuring cAMP accumulation after agonist stimulation further illustrated that the ability of these compounds to rescue function varied among the mutants. This highlights the potential for personalized therapeutic approaches based on the specific molecular defect.
Table 1: PubChem CIDs of Mentioned Compounds
| Compound Name | PubChem CID |
| OPC-21268 | 114904 |
| SR49059 | 60943 |
| OPC-41061 | 216237 |
| OPC-31260 | 119369 |
Q & A
Basic Research Questions
Q. How can researchers confirm the chemical identity and purity of OPc 21268 in experimental settings?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (for structural confirmation), high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Cross-reference with established spectral databases and synthetic protocols to ensure reproducibility .
- Key Tools : NMR (¹H/¹³C), HPLC-MS, elemental analysis.
Q. What are the optimal synthetic pathways for OPc 21268, and how do reaction conditions influence yield?
- Methodological Answer : Compare multi-step synthetic routes (e.g., nucleophilic substitution, catalytic coupling) using Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and catalyst loading. Track yield variations via gas chromatography (GC) or gravimetric analysis. Include kinetic studies to identify rate-limiting steps .
- Key Metrics : Yield (%) vs. reaction time, solvent compatibility, byproduct profiles.
Q. Which analytical techniques are most suitable for characterizing OPc 21268’s physicochemical properties?
- Methodological Answer : Employ differential scanning calorimetry (DSC) for melting point determination, dynamic light scattering (DLS) for particle size analysis in solution, and X-ray crystallography for crystal structure elucidation. Validate solubility profiles using shake-flask methods with UV-Vis quantification .
Advanced Research Questions
Q. How to design a mechanistic study to elucidate OPc 21268’s biological or catalytic activity?
- Methodological Answer : Develop a hypothesis-driven framework:
Hypothesis : Link OPc 21268’s structure to a proposed mechanism (e.g., enzyme inhibition, receptor binding).
Experimental Design : Use isothermal titration calorimetry (ITC) for binding affinity studies, or stopped-flow kinetics for catalytic turnover rates.
Controls : Include negative controls (e.g., structurally analogous inactive compounds) and validate using siRNA knockdown or CRISPR-edited cell lines for biological targets .
- Advanced Tools : Cryo-EM for structural interactions, computational docking simulations (e.g., AutoDock Vina) .
Q. How can researchers resolve contradictions in stability data for OPc 21268 across different studies?
- Methodological Answer : Conduct a meta-analysis with strict inclusion criteria (e.g., pH, temperature, storage conditions). Apply multivariate regression to identify confounding variables (e.g., excipient interactions, humidity). Replicate conflicting experiments under standardized protocols and use accelerated stability testing (ICH Q1A guidelines) to isolate degradation pathways .
- Statistical Approach : Principal Component Analysis (PCA) to cluster stability outliers.
Q. What computational models best predict OPc 21268’s interactions in complex systems (e.g., pharmacokinetics or environmental matrices)?
- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) for ligand-protein interactions with quantitative structure-activity relationship (QSAR) models for ADMET profiling. Validate predictions using in vitro permeability assays (Caco-2 cells) or microsomal stability tests .
- Data Integration : Cross-validate computational results with experimental LC-MS/MS biodistribution data.
Methodological Frameworks for Rigor
- Theoretical Alignment : Anchor studies to established frameworks (e.g., transition state theory for catalysis, lock-and-key models for enzyme interactions) to ensure hypotheses are testable and falsifiable .
- Reproducibility : Document all synthetic and analytical protocols in Supplementary Information (SI), adhering to journal guidelines for raw data deposition (e.g., Cambridge Crystallographic Data Centre) .
- Ethical Data Reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, avoiding selective reporting of favorable results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
